3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid
Description
Properties
Molecular Formula |
C13H8ClNO5 |
|---|---|
Molecular Weight |
293.66 g/mol |
IUPAC Name |
(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8ClNO5/c14-11-4-1-8(15(18)19)7-10(11)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
InChI Key |
RWFGIUMZZOAJRM-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzaldehyde and furan-2-carboxylic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and cyclization reactions.
Final Product Formation: The final product, this compound, is obtained through further reactions, such as oxidation or reduction, depending on the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Hydroarylation Reactions
In Brønsted superacid (triflic acid, TfOH), the compound undergoes hydroarylation with arenes through superelectrophilic activation. The reaction proceeds via O,C-diprotonation of the α,β-unsaturated acid, generating a highly electrophilic dicationic intermediate. This intermediate reacts with aromatic nucleophiles (e.g., benzene, toluene) to form 3-aryl-3-(furan-2-yl)propanoyl derivatives .
Example Reaction:
Key Features:
-
Requires strong acid conditions (TfOH) for activation.
-
Aryl groups are introduced at the β-position of the acrylic acid.
Reduction Reactions
The nitro group undergoes reduction to an amine under catalytic hydrogenation conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | 3-(5-(2-Chloro-5-aminophenyl)furan-2-yl)acrylic acid |
| NaBH₄/CuCl₂ | Methanol, reflux | Partial reduction to hydroxylamine derivatives |
The amino derivative shows enhanced biological activity due to improved solubility and target interaction.
Electrophilic Substitution
The furan ring participates in electrophilic substitution, though reactivity is modulated by the electron-withdrawing nitro and chloro groups:
Halogenation:
Nitration:
Further nitration is sterically hindered but feasible under strong nitrating agents (HNO₃/H₂SO₄), yielding polynitro derivatives.
Oxidation Reactions
The acrylic acid’s α,β-unsaturated system is susceptible to oxidation:
| Reagent | Product | Application |
|---|---|---|
| KMnO₄ (acidic) | 3-(5-(2-Cl-5-NO₂-Ph-furan-2-yl)glycolic acid | Intermediate for polymer synthesis |
| Ozone | Cleavage to furan dicarboxylic acid | Degradation studies |
Biological Activity Correlation
While not a direct chemical reaction, the compound’s derivatives demonstrate structure-dependent antimicrobial effects :
| Derivative | MIC (µg/mL) |
|---|---|
| Parent compound | 15 (E. coli) |
| Hydroarylated product | 8 (S. aureus) |
Comparative Reactivity
The 2-chloro-5-nitro substitution pattern uniquely influences reactivity compared to analogs :
| Compound | Reactivity Difference |
|---|---|
| 3-(5-(4-NO₂-Ph-furan-2-yl)acrylic acid | Lower electrophilicity in hydroarylation |
| 3-(5-(2-Cl-Ph-furan-2-yl)acrylic acid | Reduced nitro-directed substitution |
Mechanistic Insights
-
Superelectrophilic Activation : Dual protonation in TfOH enhances electrophilicity, enabling reactions with weakly nucleophilic arenes .
-
Nitro Group Effects : The meta-chloro and para-nitro groups create a polarized electronic environment, directing substitution to the furan’s 4-position.
This compound’s versatility in reactions underscores its value in synthesizing bioactive molecules and functional materials.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the chloro and nitro groups may enhance the compound's ability to interact with biological targets involved in cancer progression.
Androgen Receptor Modulation
This compound may serve as a scaffold for designing novel androgen receptor modulators. Compounds that selectively modulate androgen receptors have therapeutic potential in treating conditions such as prostate cancer. The structural similarities to known modulators suggest that this compound could be explored for its ability to inhibit or activate androgen receptor pathways, potentially leading to new treatments for hormone-dependent cancers .
Material Science
Polymer Chemistry
The acrylic acid functional group allows for polymerization, making this compound useful in the synthesis of polymers with specific properties. Polymers derived from this compound can exhibit enhanced thermal stability and mechanical strength due to the incorporation of the furan and nitrophenyl units.
Dyes and Pigments
The vibrant color properties associated with nitrophenyl compounds make them suitable candidates for use in dyes and pigments. The incorporation of this compound into dye formulations could lead to products with improved lightfastness and environmental stability.
Research Applications
Biological Studies
The unique structure of this compound makes it an interesting subject for biological studies. Its interactions with various biological molecules can provide insights into mechanisms of action for potential therapeutic agents.
Analytical Chemistry
This compound can be utilized as a standard reference material in analytical chemistry, particularly in methods involving chromatography or spectroscopy. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures.
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid
- Molecular Formula: C₁₃H₈ClNO₅
- Molecular Weight : 293.66 g/mol
- CAS No.: 874999-51-6
- Structure : Features a furan ring substituted at the 5-position with a 2-chloro-5-nitrophenyl group, conjugated to an acrylic acid moiety via the furan’s 2-position .
Key Characteristics :
- Physicochemical Properties: Solid at room temperature; the nitro (-NO₂) and chloro (-Cl) groups impart strong electron-withdrawing effects, influencing reactivity and solubility.
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Analogs
Key Observations :
- Substituent Position : The ortho-chloro and meta-nitro groups in the target compound create steric hindrance and electronic effects distinct from the para-nitro isomer (e.g., compound in ), which has better conjugation due to linear geometry.
- Electronic Effects: Methyl (-CH₃) in is electron-donating, increasing solubility in non-polar solvents, whereas -CF₃ and -NO₂ groups enhance acidity and electrophilicity .
Physicochemical and Thermodynamic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: Electron-withdrawing groups (-NO₂, -Cl) reduce solubility in polar solvents compared to electron-donating groups (-CH₃) .
- Acidity : The target compound’s pKa is higher than analogs with nitro on the furan (e.g., ) due to reduced conjugation efficiency from the phenyl ring’s steric effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling to attach the 2-chloro-5-nitrophenyl group to the furan ring, followed by condensation with acrylic acid. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for aryl coupling .
- Optimization of reaction temperature (80–100°C) and solvent (DMF or THF) to minimize side reactions .
- Acidic workup to isolate the acrylic acid derivative .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 90 | 62 |
| PdCl₂ | THF | 80 | 45 |
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Methodology :
- ¹H NMR : Look for furan proton signals at δ 7.2–7.5 ppm and acrylic acid protons (α,β-unsaturated system) at δ 6.3–6.8 ppm .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- MS : Molecular ion peak at m/z 308 (M⁺) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<2 g/L at 20°C) .
- Stability: Light-sensitive; store under inert atmosphere at ≤30°C. Degradation via nitro group reduction or furan ring oxidation may occur .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms for furan-aryl bond formation?
- Methodology :
- Use Gaussian09 or ORCA to calculate transition-state energies for Suzuki coupling vs. radical pathways.
- Compare experimental vs. computed NMR/IR spectra to validate intermediates .
Q. What strategies mitigate toxicity risks during in vitro studies, given structural analogs’ carcinogenic potential (e.g., nitrofuran derivatives)?
- Approach :
- Conduct Ames tests to assess mutagenicity of the nitro group .
- Modify the acrylic acid moiety to reduce electrophilicity (e.g., esterification) without compromising activity .
Q. How do electronic effects of the 2-chloro-5-nitrophenyl group influence the compound’s reactivity in photochemical applications?
- Experimental Design :
- UV-Vis spectroscopy to study charge-transfer transitions (λmax ~350 nm due to nitro group).
- Electrochemical analysis (cyclic voltammetry) reveals a reduction peak at -0.85 V (vs. Ag/AgCl), suggesting utility as an electron acceptor .
Data Contradiction Analysis
Q. Conflicting reports on furan ring stability under acidic conditions: How to reconcile?
- Resolution :
- notes furan decomposition at pH < 2, while reports stability in mild acids (pH 4–6).
- Protonation at the oxygen destabilizes the ring; buffered conditions (pH 5–6) are recommended for reactions involving this moiety .
Application-Oriented Questions
Q. What role does the acrylic acid group play in modulating biological activity (e.g., enzyme inhibition)?
- Mechanistic Insight : The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., STAT3 inhibitors) .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) via coordination with transition metals?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
